2-(1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenethylacetamide is a complex organic compound that belongs to the class of thiazepine derivatives This compound is characterized by its unique structure, which includes a thiazepine ring fused with a benzene ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenethylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazepine Ring: The initial step involves the cyclization of a suitable precursor, such as 2-aminothiophenol, with an appropriate diketone to form the thiazepine ring.
Oxidation: The thiazepine ring is then oxidized to introduce the dioxido and oxo functionalities.
Acetamide Formation: The final step involves the acylation of the thiazepine derivative with phenethylamine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxo and dioxido groups.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Products include higher oxidized derivatives.
Reduction: Products include reduced forms of the compound with fewer oxygen functionalities.
Substitution: Products include substituted acetamide derivatives.
Scientific Research Applications
2-(1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenethylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interaction with biological targets and its potential as a drug candidate.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenethylacetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
- 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide
Uniqueness
2-(1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenethylacetamide is unique due to its thiazepine ring structure and the presence of both oxo and dioxido functionalities. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
863451-86-9 |
---|---|
Molecular Formula |
C19H20N2O4S |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(2-phenylethyl)-2-(1,1,4-trioxo-2,3-dihydro-1λ6,5-benzothiazepin-5-yl)acetamide |
InChI |
InChI=1S/C19H20N2O4S/c22-18(20-12-10-15-6-2-1-3-7-15)14-21-16-8-4-5-9-17(16)26(24,25)13-11-19(21)23/h1-9H,10-14H2,(H,20,22) |
InChI Key |
HHDNFJTVKZUFBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCCC3=CC=CC=C3 |
solubility |
55.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.